Cyclokallidin
CAS No.: 75690-91-4
Cat. No.: VC3878788
Molecular Formula: C56H83N17O11
Molecular Weight: 1170.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75690-91-4 |
|---|---|
| Molecular Formula | C56H83N17O11 |
| Molecular Weight | 1170.4 g/mol |
| IUPAC Name | 2-[3-[(1S,7S,13S,16S,22S,25S,28S,35S,38S)-35-amino-13,25-dibenzyl-28-[3-(diaminomethylideneamino)propyl]-16-(hydroxymethyl)-2,8,11,14,17,23,26,29,36,39-decaoxo-3,9,12,15,18,24,27,30,37,40-decazatetracyclo[38.3.0.03,7.018,22]tritetracontan-38-yl]propyl]guanidine |
| Standard InChI | InChI=1S/C56H83N17O11/c57-36-18-7-8-24-62-47(77)37(19-9-25-63-55(58)59)67-49(79)40(31-35-16-5-2-6-17-35)69-51(81)43-22-12-27-71(43)53(83)41(33-74)70-48(78)39(30-34-14-3-1-4-15-34)66-45(75)32-65-50(80)42-21-11-28-72(42)54(84)44-23-13-29-73(44)52(82)38(68-46(36)76)20-10-26-64-56(60)61/h1-6,14-17,36-44,74H,7-13,18-33,57H2,(H,62,77)(H,65,80)(H,66,75)(H,67,79)(H,68,76)(H,69,81)(H,70,78)(H4,58,59,63)(H4,60,61,64)/t36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |
| Standard InChI Key | DKNFFRJVCYGULT-FSLKYBNLSA-N |
| Isomeric SMILES | C1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@@H](NC(=O)[C@H](C1)N)CCCN=C(N)N)CC5=CC=CC=C5)CO)CC6=CC=CC=C6)CCCN=C(N)N |
| SMILES | C1CCNC(=O)C(NC(=O)C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(NC(=O)C(C1)N)CCCN=C(N)N)CC5=CC=CC=C5)CO)CC6=CC=CC=C6)CCCN=C(N)N |
| Canonical SMILES | C1CCNC(=O)C(NC(=O)C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(NC(=O)C(C1)N)CCCN=C(N)N)CC5=CC=CC=C5)CO)CC6=CC=CC=C6)CCCN=C(N)N |
Introduction
Chemical Identity and Structural Features of Cyclokallidin
Cyclokallidin is a cyclized variant of kallidin (Lys-bradykinin), a linear peptide with the sequence Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg. Cyclization is achieved through a head-to-tail linkage or side-chain bridging, enhancing conformational rigidity and resistance to enzymatic degradation . The cyclic structure imposes spatial constraints that alter receptor-binding epitopes compared to linear kallidin.
Structural Modifications and Analogues
Key structural modifications in cyclokallidin include the substitution of phenylalanine at position 6 with tryptophan (Trp⁶) or tyrosine (Tyr⁶), yielding cyclo-Trp⁶-kallidin and cyclo-Tyr⁶-kallidin . These substitutions impact receptor affinity and functional potency, as demonstrated in rat duodenum relaxation assays (Table 1).
Table 1: Pharmacological Potency of Kallidin Analogues
| Compound | EC₅₀ (M) | Receptor Specificity |
|---|---|---|
| Linear kallidin | 3 × 10⁻¹⁰ | B₂ |
| Cyclo-kallidin | 1 × 10⁻⁸ | B₂ |
| Cyclo-Trp⁶-kallidin | 1 × 10⁻⁶ | B₂ |
| Cyclo-Tyr⁶-kallidin | 3 × 10⁻⁷ | B₂ |
| Data derived from isolated rat duodenum assays . |
Pharmacological Actions and Receptor Interactions
Cyclokallidin exhibits B₂ receptor-mediated activity, though with reduced potency compared to linear kallidin. In rat duodenum models, cyclo-kallidin’s EC₅₀ of 10⁻⁸ M contrasts with linear kallidin’s EC₅₀ of 3 × 10⁻¹⁰ M . This attenuation highlights the trade-off between structural stability and receptor affinity in cyclic peptides.
Modulation by Peptide Regulators
The B₂ receptor antagonist HOE-140 (10⁻⁹ M) significantly inhibits cyclokallidin-induced relaxation, confirming B₂ specificity . Conversely, the B₁ agonist desArg⁹-bradykinin remains unaffected, underscoring cyclokallidin’s selectivity. Co-administration with bradykinin potentiating peptide BPP5a enhances cyclokallidin’s efficacy, suggesting synergistic interactions at the receptor level .
Comparative Analysis: Linear vs. Cyclic Kinins
Cyclization confers metabolic stability but often reduces receptor affinity. For example, cyclo-Trp⁶-kallidin’s EC₅₀ is 1,000-fold higher than its linear counterpart . This phenomenon parallels findings in cyclotide research, where engineered cyclic peptides trade potency for prolonged half-lives .
Table 2: Stability vs. Potency Trade-off in Kinins
| Property | Linear Kallidin | Cyclo-Kallidin |
|---|---|---|
| EC₅₀ (B₂ Receptor) | 3 × 10⁻¹⁰ M | 1 × 10⁻⁸ M |
| Serum Half-life | <5 minutes | >6 hours |
| Proteolytic Resistance | Low | High |
| Synthetic analogues from . |
Therapeutic Implications and Challenges
While cyclokallidin’s reduced potency limits immediate therapeutic use, its stability profile aligns with strategies for designing long-acting peptide therapeutics. Cyclotides—plant-derived cyclic peptides—demonstrate the feasibility of grafting bioactive epitopes onto stable scaffolds to improve pharmacokinetics . Applying similar principles to cyclokallidin could yield analogues with balanced affinity and durability.
Future Directions in Cyclokallidin Research
Structure-Activity Relationship (SAR) Optimization
Systematic SAR studies could identify cyclokallidin analogues with improved B₂ affinity. For instance, incorporating non-natural amino acids or modifying cyclization points might enhance receptor engagement without compromising stability .
Hybrid Cyclotide-Kallidin Constructs
Grafting cyclokallidin’s bioactive sequences onto cyclotide frameworks (e.g., kalata B1) may yield chimeric peptides with dual advantages: high stability and potent receptor modulation .
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